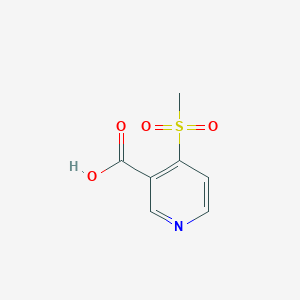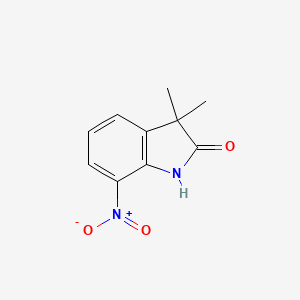
Ethyl 6-(bromomethyl)picolinate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(bromomethyl)picolinate hydrobromide is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of picolinic acid and is characterized by the presence of a bromomethyl group attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-(bromomethyl)picolinate hydrobromide can be synthesized through the bromination of ethyl 6-methylpicolinate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent and is carried out in an inert solvent such as carbon tetrachloride. The reaction conditions often include heating under reflux to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(bromomethyl)picolinate hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted picolinates with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include reduced picolinates with methyl or other alkyl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(bromomethyl)picolinate hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of ethyl 6-(bromomethyl)picolinate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-methylpicolinate: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
Ethyl 6-chloromethylpicolinate: Similar in structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
Ethyl 6-iodomethylpicolinate: Contains an iodomethyl group, which is more reactive than the bromomethyl group but less commonly used.
Uniqueness
Ethyl 6-(bromomethyl)picolinate hydrobromide is unique due to its balanced reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, making it a versatile intermediate in organic synthesis. Its reactivity is higher than that of chloromethyl derivatives but lower than that of iodomethyl derivatives, offering a good compromise between reactivity and stability .
Eigenschaften
Molekularformel |
C9H11Br2NO2 |
|---|---|
Molekulargewicht |
325.00 g/mol |
IUPAC-Name |
ethyl 6-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6H2,1H3;1H |
InChI-Schlüssel |
SMXWTCQBUPRJOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=N1)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


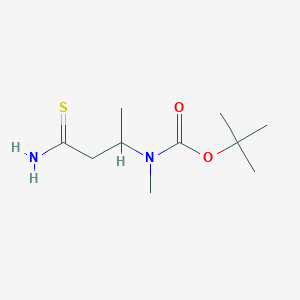
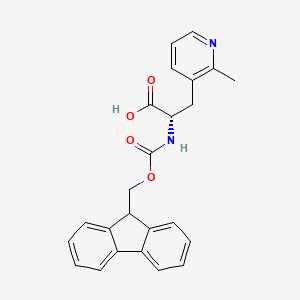
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13658526.png)

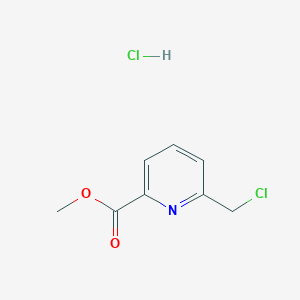
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)
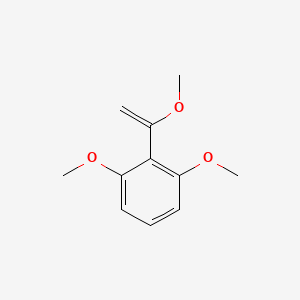

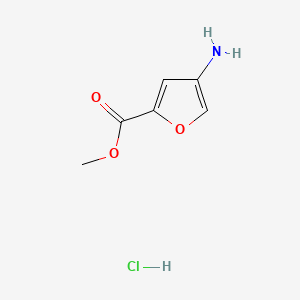
![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
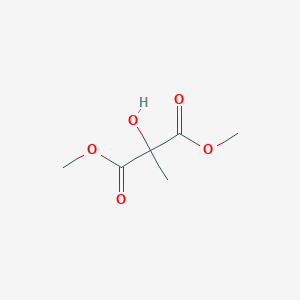
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
